molecular formula C23H23ClN4O4S2 B2933233 N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 958717-57-2

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide

Numéro de catalogue B2933233
Numéro CAS: 958717-57-2
Poids moléculaire: 519.03
Clé InChI: QMCLJAANFNWIKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectral data analyses such as IR, 1 H-NMR, 13 C-NMR spectra, and HRMS . Unfortunately, the specific molecular structure details for the requested compound are not available in the literature.

Applications De Recherche Scientifique

Molecular Interaction and Binding Affinity

Research has explored the molecular interactions of similar compounds, focusing on their binding affinity to specific receptors. For example, studies on compounds like SR141716 have demonstrated potent and selective antagonism for the CB1 cannabinoid receptor. These studies utilize molecular orbital methods and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (3D-QSAR) models, offering insights into the molecular interaction and binding mechanisms of these compounds (J. Shim et al., 2002).

Antagonistic Activity on Cannabinoid Receptors

Another area of research focuses on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. These studies have identified structural requirements for potent and selective activity against the brain cannabinoid CB1 receptor. The identification of potent compounds within this series, such as those with specific substituents, provides a foundation for the development of pharmacological probes and potential therapeutic agents (R. Lan et al., 1999).

Synthesis and Evaluation as Imaging Agents

Research into the synthesis of compounds for use as potential imaging agents for CB1 receptors using positron emission tomography (PET) has been conducted. These studies aim to develop radiolabeled compounds that selectively bind to CB1 receptors in the brain, facilitating the in vivo imaging and study of these receptors (J. Kumar et al., 2004).

Anticancer and Antimicrobial Agents

There is also interest in synthesizing and evaluating the biological activities of compounds with similar structures, including their anticancer and antimicrobial properties. Research has led to the development of compounds that exhibit potent activity against various cancer cell lines and pathogenic microorganisms, demonstrating the therapeutic potential of these compounds (Kanubhai D. Katariya et al., 2021).

Propriétés

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4S2/c24-17-5-4-6-18(13-17)28-22(20-14-33(30)15-21(20)26-28)25-23(29)16-7-9-19(10-8-16)34(31,32)27-11-2-1-3-12-27/h4-10,13H,1-3,11-12,14-15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCLJAANFNWIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.